molecular formula C10H12O3S B12626199 3-(4-(Methylsulfonyl)phenyl)propanal

3-(4-(Methylsulfonyl)phenyl)propanal

Cat. No.: B12626199
M. Wt: 212.27 g/mol
InChI Key: SLVQBKHKGCXBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylsulfonyl)phenyl)propanal is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with propanal under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.

    4-(Methylsulfonyl)benzaldehyde: A precursor in the synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal.

    3-(4-Methylsulfonyl)phenyl)propanoic acid: An oxidation product of this compound

Uniqueness

Its ability to act as an intermediate in the synthesis of more complex molecules and its promising biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)propanal

InChI

InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3

InChI Key

SLVQBKHKGCXBQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.